Ethyl 2-cyano-4,4-dimethoxybutanoate is a chemical compound with the molecular formula and a molecular weight of 185.23 g/mol. It features a cyano group and two methoxy groups attached to a butanoate structure, which contributes to its reactivity and potential applications in organic synthesis. This compound is classified as a research chemical and is often utilized in various
Ethyl 2-cyano-4,4-dimethoxybutanoate can be synthesized through various methods. One notable method involves:
Ethyl 2-cyano-4,4-dimethoxybutanoate has several applications in the field of organic chemistry:
Ethyl 2-cyano-4,4-dimethoxybutanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness among similar compounds:
Compound Name | Molecular Formula | Similarity Score |
---|---|---|
Ethyl 2-cyano-4,4-diethoxybutyrate | 0.85 | |
Ethyl 1-cyanocyclobutanecarboxylate | 0.79 | |
Ethyl 4,4-diethoxy-3-oxobutanoate | 0.58 | |
Diethyl 2-(2-cyanoethyl)malonate | 0.70 | |
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | 0.65 |
The uniqueness of ethyl 2-cyano-4,4-dimethoxybutanoate lies in its specific arrangement of functional groups (cyano and methoxy), which may confer distinct reactivity and biological properties compared to other similar compounds listed above.
The development of ethyl 2-cyano-4,4-dimethoxybutanoate emerged from the broader evolution of cyanoacetate chemistry, which traces its origins to the late nineteenth and early twentieth centuries when cyanoacetic acid was first synthesized and characterized. The foundational work on cyanoacetic acid, prepared through treatment of chloroacetate salts with sodium cyanide followed by acidification, established the chemical principles that would later enable the synthesis of more complex derivatives. The historical progression from simple cyanoacetic acid to its ethyl ester derivatives represented a significant advancement in synthetic methodology, as ethyl cyanoacetate became recognized as a versatile synthetic building block containing three different reactive centers: the nitrile group, the ester functionality, and the acidic methylene site.
The specific synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate represents a more recent development in this chemical lineage, first documented in patent literature in 2017 as part of manufacturing processes for pharmaceutical intermediates. The compound was synthesized through coupling reactions between ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under basic conditions, achieving yields of 80-82% through optimized reaction parameters. This synthetic approach demonstrated the evolution of cyanoacetate chemistry toward more sophisticated derivatives incorporating protected aldehyde functionalities through dimethoxy substitution.
The chronological development of this compound reflects broader trends in pharmaceutical chemistry, where increasingly complex synthetic intermediates became necessary to access biologically active targets. The compound's emergence coincided with heightened interest in pyrimidine-based pharmaceuticals and the need for specialized building blocks capable of constructing these heterocyclic frameworks efficiently. Database records indicate the compound was first catalogued in chemical databases in 2011, with subsequent modifications to its registry occurring as recently as 2025.
Ethyl 2-cyano-4,4-dimethoxybutanoate occupies a distinguished position in synthetic organic chemistry due to its multifunctional nature and strategic utility in constructing complex molecular architectures. The compound's significance stems primarily from its role as a key intermediate in the synthesis of pyrimidine-containing pharmaceuticals, particularly in the manufacturing of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This application demonstrates the compound's capacity to serve as a precursor for heterocyclic systems through sequential transformations involving its multiple reactive sites.
The strategic importance of this compound extends to its utility in Knoevenagel condensation reactions, where the activated methylene group adjacent to both the cyano and ester functionalities provides enhanced reactivity toward carbonyl compounds. Recent research has highlighted the effectiveness of cyanoacetate derivatives in these transformations, achieving yields of 80-99% in the synthesis of various heterocyclic compounds. The dimethoxy substitution pattern in ethyl 2-cyano-4,4-dimethoxybutanoate provides additional synthetic opportunities through potential deprotection reactions, enabling access to aldehyde functionalities under controlled conditions.
The compound's significance is further underscored by its commercial availability from multiple international suppliers, indicating sustained demand within the research and pharmaceutical communities. Current market data reveals the compound is available in quantities ranging from 1 gram to 100 grams with purities typically exceeding 98%, reflecting its established role in synthetic applications. The compound's LogP value of 0.47 and polar surface area of 69 Ångströms indicate favorable physicochemical properties for further synthetic manipulations.
Ethyl 2-cyano-4,4-dimethoxybutanoate belongs to the specialized subclass of substituted cyanoacetate esters, distinguished from simpler cyanoacetate derivatives by the presence of geminal dimethoxy substitution at the 4-position. This classification places the compound within a broader family that includes ethyl cyanoacetate, methyl 2-cyano-4,4-dimethoxybutanoate, and ethyl 2-cyano-4,4-diethoxybutyrate, each varying in their ester group or alkoxy substitution patterns.
The structural classification of this compound reveals several key features that distinguish it within the cyanoacetate family. The molecular formula C₉H₁₅NO₄ indicates a molecular weight of 201.22 grams per mole, positioning it among the medium-molecular-weight cyanoacetate derivatives. The compound contains 14 heavy atoms and exhibits 7 rotatable bonds, contributing to its conformational flexibility and potential for diverse intermolecular interactions. The carbon bond saturation value of 0.777 indicates a predominantly saturated aliphatic framework with the exception of the nitrile and ester functionalities.
Within the broader classification system, ethyl 2-cyano-4,4-dimethoxybutanoate represents an advanced synthetic intermediate characterized by multiple protecting groups and reactive sites. The dimethoxy substitution pattern classifies this compound as a protected aldehyde derivative, enabling selective transformations while maintaining stability under various reaction conditions. This protection strategy places the compound among a select group of masked carbonyl compounds that have found widespread application in multistep synthetic sequences.
The relationship between ethyl 2-cyano-4,4-dimethoxybutanoate and its homologous compounds reveals important structure-activity patterns within the cyanoacetate derivative family. Methyl 2-cyano-4,4-dimethoxybutanoate, bearing the CAS number 113410-42-7, represents the methyl ester analogue with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 grams per mole. This homologue demonstrates how ester group variation affects molecular properties while maintaining the essential dimethoxy substitution pattern.
Ethyl 2-cyano-4,4-diethoxybutyrate, with CAS number 52133-67-2 and molecular formula C₁₁H₁₉NO₄, represents another significant homologue where diethoxy substitution replaces the dimethoxy functionality. This compound exhibits a molecular weight of 229.26 grams per mole and has been employed in synthetic applications similar to those of the dimethoxy analogue, including the synthesis of pyrimidine derivatives through formamidine addition reactions. The structural similarity between these compounds is reflected in their comparable synthetic applications and reaction profiles.
Table 1: Comparative Properties of Cyanoacetate Homologues
The synthetic relationships among these homologues extend to their preparation methods, with all three compounds accessible through similar alkylation strategies employing appropriate bromoacetaldehyde acetals and cyanoacetate esters. The choice between methoxy and ethoxy protection groups often depends on subsequent synthetic requirements, with methoxy groups generally providing easier deprotection conditions but ethoxy groups offering enhanced stability under certain reaction conditions. These homologous relationships demonstrate the systematic development of cyanoacetate chemistry toward increasingly sophisticated synthetic targets, with each derivative offering unique advantages for specific applications in pharmaceutical and materials chemistry.